2-Isopropyl-3,5,6-trimethylpyrazine 2-Isopropyl-3,5,6-trimethylpyrazine
Brand Name: Vulcanchem
CAS No.: 104638-10-0
VCID: VC20815519
InChI: InChI=1S/C10H16N2/c1-6(2)10-9(5)11-7(3)8(4)12-10/h6H,1-5H3
SMILES: CC1=C(N=C(C(=N1)C)C(C)C)C
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol

2-Isopropyl-3,5,6-trimethylpyrazine

CAS No.: 104638-10-0

Cat. No.: VC20815519

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropyl-3,5,6-trimethylpyrazine - 104638-10-0

Specification

CAS No. 104638-10-0
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
IUPAC Name 2,3,5-trimethyl-6-propan-2-ylpyrazine
Standard InChI InChI=1S/C10H16N2/c1-6(2)10-9(5)11-7(3)8(4)12-10/h6H,1-5H3
Standard InChI Key NRXVFTHLMODNEQ-UHFFFAOYSA-N
SMILES CC1=C(N=C(C(=N1)C)C(C)C)C
Canonical SMILES CC1=C(N=C(C(=N1)C)C(C)C)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

2-Isopropyl-3,5,6-trimethylpyrazine contains a pyrazine ring with four substituents: an isopropyl group and three methyl groups. Its chemical formula is C₁₀H₁₆N₂, closely related to compounds like 2-isobutyl-3,5,6-trimethylpyrazine (C₁₁H₁₈N₂) and 2,3,5-trimethyl-6-propylpyrazine (C₁₀H₁₆N₂). The isopropyl group (2-propyl) at position 2 differentiates it from other pyrazine derivatives.

Based on structurally similar compounds, the molecular weight of 2-isopropyl-3,5,6-trimethylpyrazine is approximately 164.25 g/mol, comparable to 2,3,5-trimethyl-6-propylpyrazine which has the same molecular formula and weight of 164.2474 g/mol . This similarity in molecular structure suggests that many physical and chemical properties would be comparable between these compounds.

Physical Properties

Drawing from data on related pyrazines, 2-isopropyl-3,5,6-trimethylpyrazine likely exists as a colorless to light yellow liquid at room temperature. Its estimated physical properties can be inferred from similar compounds like trimethylpyrazine, which has a boiling point of 171-172°C and a density of approximately 0.979 g/mL at 25°C .

Table 1.1: Estimated Physical Properties of 2-Isopropyl-3,5,6-trimethylpyrazine

PropertyEstimated ValueBasis for Estimation
Physical StateLiquid at room temperatureSimilar to trimethylpyrazine
ColorColorless to light yellowBased on trimethylpyrazine properties
Boiling Point175-185°C (estimated)Higher than trimethylpyrazine (171-172°C) due to larger substituent
Density0.96-0.98 g/mL at 25°C (estimated)Similar to trimethylpyrazine (0.979 g/mL)
Flash Point~135°F (estimated)Slightly higher than trimethylpyrazine (130°F)
SolubilityLimited water solubility; soluble in organic solventsTypical for alkylated pyrazines

Chemical Reactivity

As a pyrazine derivative, 2-isopropyl-3,5,6-trimethylpyrazine likely exhibits chemical properties similar to other alkylated pyrazines. The nitrogen atoms in the pyrazine ring would confer weak basic properties to the molecule. The compound would likely undergo typical reactions of aromatic nitrogen heterocycles, including oxidation of methyl groups to form alcohols and carboxylic acids, as demonstrated in studies of trimethylpyrazine metabolites .

Synthesis and Production Methods

General Synthetic Routes

The synthesis of 2-isopropyl-3,5,6-trimethylpyrazine would likely follow methods similar to those used for related pyrazines. Based on information about related compounds, several potential synthetic routes can be proposed:

  • Ring alkylation of 2,3,5-trimethylpyrazine with isopropyl lithium or other appropriate alkylating agents.

  • Condensation reactions of appropriately substituted diketones with diamines.

  • Modification of existing pyrazines through selective alkylation.

Research on trimethylpyrazine indicates that alkylated pyrazines can be prepared "from 2,5-dimethylpyrazine by ring alkylation with MeLi; by condensing propylenediamine with 2,3-butanedione" . Similar approaches could be adapted for the synthesis of 2-isopropyl-3,5,6-trimethylpyrazine.

Laboratory Scale Preparation

For laboratory preparation of 2-isopropyl-3,5,6-trimethylpyrazine, a potential method might involve the selective alkylation of 2,3,5-trimethylpyrazine. The procedure would likely require:

  • Formation of a lithiated intermediate at the 2-position of 2,3,5-trimethylpyrazine

  • Reaction with an appropriate isopropyl source (such as 2-bromopropane)

  • Purification through chromatographic techniques

Occurrence and Natural Sources

Formation in Food Processing

Alkylated pyrazines typically form during heating and roasting processes through Maillard reactions between reducing sugars and amino acids. 2-Isopropyl-3,5,6-trimethylpyrazine would likely form under similar conditions in food processing, particularly in:

  • Coffee roasting

  • Chocolate production

  • Meat cooking

  • Bread baking

  • Nut roasting

These processes create complex flavor profiles where pyrazines contribute significantly to the characteristic aromas. Trimethylpyrazine, for instance, "is a key aroma compound of dark chocolates differing in organoleptic properties" , and 2-isopropyl-3,5,6-trimethylpyrazine might play a similar role.

Sensory Properties and Applications

Aroma Characteristics

Based on data for related compounds, 2-isopropyl-3,5,6-trimethylpyrazine likely possesses distinctive sensory characteristics. Related compounds like trimethylpyrazine feature "a roasted odor, reminiscent of coffee and cocoa" with "nutty" odor type . 2,3,5-Trimethylpyrazine specifically "has a baked potato or roasted nut aroma" .

The addition of an isopropyl group to the basic trimethylpyrazine structure would likely modify these aromatic qualities, potentially enhancing certain aspects or introducing new nuances to the sensory profile. The compound might exhibit a more complex or intense version of these roasted, nutty characteristics, possibly with additional chocolate or coffee-like notes.

Flavor Applications

The likely sensory properties of 2-isopropyl-3,5,6-trimethylpyrazine make it a potential candidate for use in the flavor industry. Similar to trimethylpyrazine, which "can be used as a flavor ingredient in food industries" , this compound might find applications in:

  • Chocolate and cocoa products

  • Coffee flavorings

  • Roasted nut flavorings

  • Savory meat products

  • Baked goods

For context, trimethylpyrazine has taste characteristics described as "raw, musty, nutty and potato" at 80 ppm, with detection thresholds reported between 400 ppb to 9 ppm . 2-Isopropyl-3,5,6-trimethylpyrazine would likely have its own unique detection threshold and taste profile, potentially at different concentration ranges due to its structural differences.

Application AreaPotential UsesBasis for Prediction
Food FlavoringChocolate, coffee, roasted nuts, savory productsSimilar to uses of trimethylpyrazine
FragranceComponents in perfumery, especially gourmand notesCommon application for aromatic compounds
ResearchFlavor chemistry studies, sensory evaluationStandard use for characterized flavor compounds
PharmaceuticalPotential intermediates in synthesisCommon application for heterocyclic compounds

Metabolism and Toxicology

Metabolic Pathways

The metabolism of 2-isopropyl-3,5,6-trimethylpyrazine can be inferred from studies on related compounds like 2,3,5-trimethylpyrazine. Research indicates that pyrazines undergo various metabolic transformations in biological systems. For trimethylpyrazine, metabolic pathways include:

  • Oxidation of methyl groups to form alcohols (pyrazinemethanol derivatives)

  • Further oxidation to form carboxylic acids

  • Conjugation reactions, including glucuronidation and sulfation

These metabolic processes are evidenced by the identification of metabolites such as "3,6-Dimethyl-2-pyrazinemethanol (2a) and 3,5-Dimethyl-2-pyrazinemethanol (2b)" . Similar processes would likely occur with 2-isopropyl-3,5,6-trimethylpyrazine, with the isopropyl group potentially undergoing additional specific metabolic transformations.

Analytical Methods and Identification

Spectroscopic Identification

The identification and characterization of 2-isopropyl-3,5,6-trimethylpyrazine would typically involve various spectroscopic and analytical techniques. Based on methods used for similar compounds, these would likely include:

  • Mass Spectrometry (MS): For determining molecular weight and fragmentation patterns

  • Nuclear Magnetic Resonance (NMR): For elucidating structural details

  • Infrared Spectroscopy (IR): For identifying functional groups

  • Gas Chromatography (GC): For separation and quantification

Mass spectrometric analysis of related pyrazines shows characteristic fragmentation patterns. For example, pyrazinemethanols produce "intense [M + H]+ pseudomolecular ions and generated mainly unspecific fragments with the loss of water being the dominant one" . Similar fragmentation patterns, with modifications reflecting the isopropyl group, would be expected for 2-isopropyl-3,5,6-trimethylpyrazine.

Chromatographic Methods

Separation and quantification of 2-isopropyl-3,5,6-trimethylpyrazine would likely employ techniques similar to those used for other pyrazines:

  • Gas Chromatography (GC): For volatile compounds analysis

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification

  • Thin-Layer Chromatography (TLC): For simpler analytical needs

The search results mention preparative RP18-HPLC with "isocratic elution with 0.1% formic acid/acetonitrile (96:4)" for separating pyrazine derivatives, suggesting similar approaches might be effective for 2-isopropyl-3,5,6-trimethylpyrazine.

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